An In-depth Technical Guide to the Synthesis and Manufacturing of DADPS Biotin Azide
An In-depth Technical Guide to the Synthesis and Manufacturing of DADPS Biotin Azide
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of the synthesis, manufacturing, and applications of DADPS Biotin (B1667282) Azide (B81097), a crucial reagent in modern proteomics, drug discovery, and molecular biology. DADPS (dialkoxydiphenylsilane) Biotin Azide is a cleavable biotin probe that enables the efficient labeling and subsequent release of biomolecules under mild acidic conditions. This attribute makes it an invaluable tool for affinity purification-mass spectrometry (AP-MS) and other applications where the recovery of target molecules from streptavidin is essential. This document details the chemical synthesis pathway, experimental protocols, and key applications, presenting quantitative data in a clear, tabular format and illustrating complex processes through detailed diagrams.
Introduction
The high-affinity interaction between biotin and streptavidin (or avidin) is a cornerstone of many biological assays and purification techniques. However, the quasi-irreversible nature of this bond presents a significant challenge when the recovery of the biotinylated molecule is desired. To address this, a variety of cleavable biotinylation reagents have been developed. Among these, DADPS Biotin Azide has emerged as a particularly effective tool.[1][2]
The DADPS linker is an acid-labile dialkoxydiphenylsilane moiety that can be cleaved under mild acidic conditions, typically with 5-10% formic acid, within 30 minutes at room temperature.[1][2] This process releases the captured biomolecule with a small residual mass tag (143 Da), a desirable feature for downstream analysis by mass spectrometry.[1][3] The azide group on the DADPS Biotin Azide molecule allows for its versatile conjugation to alkyne-modified biomolecules via the highly efficient and bioorthogonal copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC) or strain-promoted alkyne-azide cycloaddition (SPAAC) "click" chemistry reactions.
This guide will provide a detailed exposition of the synthesis of DADPS Biotin Azide, its physicochemical properties, and a typical experimental workflow for its application in proteomics research.
Physicochemical Properties
A summary of the key physicochemical properties of DADPS Biotin Azide is presented in Table 1. This information is crucial for its proper handling, storage, and use in experimental settings.
| Property | Value | Reference |
| Synonyms | Dialkoxydiphenylsilane biotin azide, Biotin-DADPS-azide | BroadPharm |
| Molecular Formula | C₄₃H₆₇N₇O₉SSi | BroadPharm |
| Molecular Weight | 886.19 g/mol | BroadPharm |
| Appearance | Slightly grey glass-like amorphous solid | Chem-Impex |
| Purity | Typically >95% (determined by HPLC) | --- |
| Solubility | Soluble in DMSO, DMF | BroadPharm |
| Storage Conditions | Store at -20°C, desiccated | BroadPharm, Vector Labs |
Synthesis of DADPS Biotin Azide
The synthesis of DADPS Biotin Azide can be accomplished through a two-step process starting from a biotin derivative. The overall reaction scheme is depicted below, followed by detailed experimental protocols for each step.
Synthesis Pathway
The synthesis involves the initial reaction of a biotin derivative with 1-amino-2-methyl-propan-2-ol to introduce a hydroxyl group, followed by the coupling of this intermediate with dichlorodiphenylsilane (B42835) (DCDPS) and subsequent reaction with 6-azidohexanol to introduce the DADPS linker and the terminal azide group.
Caption: Synthesis pathway of DADPS Biotin Azide.
Experimental Protocols
The following protocols are based on the synthetic scheme reported by Szychowski et al. (2010).[1]
Step 1: Synthesis of the Biotin-alkanol Intermediate
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Reaction Setup: To a solution of Biotin-NHS ester (1 equivalent) in a suitable organic solvent such as dimethylformamide (DMF), add 1-amino-2-methyl-propan-2-ol (1.2 equivalents).
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Reaction Conditions: Stir the reaction mixture at room temperature for 4-6 hours.
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Monitoring: Monitor the progress of the reaction by thin-layer chromatography (TLC).
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Work-up and Purification: Upon completion, dilute the reaction mixture with ethyl acetate (B1210297) and wash sequentially with saturated aqueous sodium bicarbonate solution and brine. Dry the organic layer over anhydrous sodium sulfate (B86663), filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography on silica (B1680970) gel to afford the Biotin-alkanol intermediate. The reported yield for this step is 85%.[1]
Step 2: Synthesis of DADPS Biotin Azide
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Reaction Setup: Dissolve the Biotin-alkanol intermediate (1 equivalent) and triethylamine (B128534) (Et₃N, 2.2 equivalents) in anhydrous dichloromethane (B109758) (DCM) under an inert atmosphere (e.g., argon or nitrogen).
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Addition of DCDPS: Cool the solution to 0°C and add dichlorodiphenylsilane (DCDPS, 1.1 equivalents) dropwise.
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Reaction Conditions: Allow the reaction mixture to warm to room temperature and stir for 2-3 hours.
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Addition of Azidohexanol: Add a solution of 6-azidohexanol (1.5 equivalents) in anhydrous DCM to the reaction mixture.
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Final Reaction: Stir the reaction at room temperature overnight.
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Work-up and Purification: Quench the reaction with water and separate the organic layer. Wash the organic layer with brine, dry over anhydrous sodium sulfate, filter, and concentrate in vacuo. Purify the resulting crude product by flash column chromatography on silica gel to yield DADPS Biotin Azide as a solid. The reported yield for this step is 55%.[1]
Characterization Data
The structural integrity and purity of the synthesized DADPS Biotin Azide should be confirmed by standard analytical techniques. A summary of expected characterization data is provided in Table 2.
| Technique | Expected Results |
| ¹H NMR | Peaks corresponding to the biotin moiety, the diphenylsilane (B1312307) group, the alkyl chains, and the protons adjacent to the azide group. |
| ¹³C NMR | Resonances for all unique carbon atoms in the molecule, confirming the presence of the biotin, DADPS, and azide-alkanol components. |
| High-Resolution Mass Spectrometry (HRMS) | The calculated exact mass for the [M+H]⁺ or [M+Na]⁺ ion should be observed, confirming the elemental composition. |
| HPLC | A single major peak indicating a purity of >95%. |
Manufacturing and Quality Control
The manufacturing of DADPS Biotin Azide for commercial and research purposes requires stringent quality control measures to ensure batch-to-batch consistency and high purity.
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Starting Material Qualification: All starting materials, including Biotin-NHS ester, 1-amino-2-methyl-propan-2-ol, dichlorodiphenylsilane, and 6-azidohexanol, must be of high purity and fully characterized.
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In-process Controls: Reaction progress should be monitored at each step using appropriate analytical techniques such as TLC or HPLC to ensure complete conversion and minimize side-product formation.
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Final Product Specification: The final DADPS Biotin Azide product must meet predefined specifications for purity (typically ≥95% by HPLC), identity (confirmed by ¹H NMR and MS), and appearance.
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Stability Testing: Long-term stability studies should be conducted under recommended storage conditions (-20°C, desiccated) to establish a reliable shelf life.
Application in Proteomics: A Typical Experimental Workflow
DADPS Biotin Azide is extensively used in chemical proteomics to identify protein-protein interactions, post-translational modifications, and the targets of small molecule drugs. A typical workflow for the enrichment of alkyne-labeled proteins is outlined below.
Caption: Experimental workflow for protein enrichment using DADPS Biotin Azide.
Detailed Protocol for Protein Enrichment
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Metabolic Labeling: Culture cells in the presence of a metabolic precursor containing an alkyne group (e.g., an alkyne-tagged amino acid or sugar).
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Cell Lysis: Harvest the cells and lyse them using a suitable lysis buffer containing protease inhibitors.
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Click Chemistry Reaction: To the cell lysate, add DADPS Biotin Azide, a copper(I) catalyst (e.g., copper(II) sulfate and a reducing agent like sodium ascorbate), and a copper-chelating ligand (e.g., TBTA). Incubate the reaction to allow for the covalent linkage of DADPS Biotin Azide to the alkyne-labeled proteins.
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Affinity Purification: Add streptavidin-coated agarose (B213101) or magnetic beads to the reaction mixture and incubate to capture the biotinylated proteins.
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Washing: Wash the beads extensively with high-salt and detergent-containing buffers to remove non-specifically bound proteins.
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Cleavage and Elution: Resuspend the beads in an aqueous solution of 5-10% formic acid and incubate for 30 minutes at room temperature to cleave the DADPS linker.[1] Collect the supernatant containing the released proteins.
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Downstream Analysis: The eluted proteins can then be identified and quantified using mass spectrometry-based proteomics techniques.
Conclusion
DADPS Biotin Azide is a powerful and versatile tool for the study of biomolecules. Its efficient synthesis, coupled with the bioorthogonal nature of click chemistry and the mild conditions required for cleavage, makes it an ideal reagent for a wide range of applications in chemical biology, proteomics, and drug development. The detailed synthetic and experimental protocols provided in this guide are intended to facilitate its adoption and successful implementation in the laboratory. As research in these fields continues to advance, the utility of cleavable probes like DADPS Biotin Azide is expected to grow, enabling new discoveries and a deeper understanding of complex biological systems.
